molecular formula C7H8N2O B8797665 2,2-Dimethyl-3-oxopentanedinitrile

2,2-Dimethyl-3-oxopentanedinitrile

Cat. No.: B8797665
M. Wt: 136.15 g/mol
InChI Key: YKGZFLFDDRRNNQ-UHFFFAOYSA-N
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Description

This structure confers unique reactivity, particularly in cyclization and nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2,2-dimethyl-3-oxopentanedinitrile

InChI

InChI=1S/C7H8N2O/c1-7(2,5-9)6(10)3-4-8/h3H2,1-2H3

InChI Key

YKGZFLFDDRRNNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Property 2,2-Dimethyl-3-oxopentanedinitrile (Hypothetical) 2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile
CAS Number Not provided 1024671-38-2 158262-76-1
Molecular Formula C₈H₁₀N₂O (hypothetical) C₁₅H₁₇ClN₂OS C₁₅H₁₆N₂OS
Molar Mass (g/mol) ~166.18 308.83 280.37
Key Substituents Two nitrile groups, 2,2-dimethyl, 3-oxo Chlorophenylamino, methylsulfanyl, 4,4-dimethyl, 3-oxo Benzothiazolylidene, 4,4-dimethyl, 3-oxo
Structural Features Linear dinitrile with ketone Enamine-thioether hybrid with aromatic chlorine Benzothiazole-fused enone system
Potential Applications Synthetic intermediates, polymerization monomers Antimicrobial or agrochemical precursors (due to chlorophenyl and thioether motifs) Fluorescent dyes or bioactive molecules (benzothiazole derivatives)

Key Findings:

Substituent-Driven Reactivity: The chlorophenylamino group in CAS 1024671-38-2 introduces steric bulk and electronic effects (via chlorine’s electronegativity), which may enhance stability in polar solvents or modulate biological activity .

Functional Group Synergy: Both analogs retain the 4,4-dimethyl-3-oxo backbone, which likely stabilizes enol tautomers and facilitates Michael additions or cyclocondensations. The methylsulfanyl group in CAS 1024671-38-2 could act as a leaving group or participate in thiol-disulfide exchange reactions, broadening its utility in dynamic covalent chemistry .

Molecular Weight and Complexity :

  • The benzothiazole-containing analog (CAS 158262-76-1) has a lower molar mass (280.37 g/mol) compared to the chlorophenyl derivative (308.83 g/mol), suggesting differences in solubility and bioavailability .

Research Implications and Limitations

  • Chlorophenyl Derivatives : Likely prioritized for pesticidal or medicinal applications due to halogen-bonding capabilities .
  • Benzothiazole Derivatives : Often explored in materials science (e.g., organic semiconductors) or as protease inhibitors .

Limitations:

  • No direct spectral or thermodynamic data (e.g., melting points, NMR shifts) are available for the target compound.
  • The evidence focuses on synthetic intermediates rather than end-use applications.

Preparation Methods

Reaction of Carboxylic Acid Esters with Nitriles

A widely cited method involves the reaction of carboxylic acid esters with nitriles in the presence of sodium hydride (NaH). For example, methyl pivalate reacts with acetonitrile under controlled conditions:

Procedure ():

  • Reagents : Methyl pivalate (1.0 equiv), acetonitrile (2.1 equiv), NaH (80% suspension in white oil).

  • Conditions : Toluene solvent, 85°C, 6-hour reaction time.

  • Workup : Acidification with HCl to pH 2, yielding 2,2-dimethyl-3-oxopentanenitrile.

  • Yield : 94% (68.6 kg scale).

Mechanism :

  • Deprotonation of the nitrile by NaH generates a nucleophilic cyanide ion.

  • Nucleophilic attack on the ester carbonyl forms a tetrahedral intermediate.

  • Elimination of methanol produces the 3-oxonitrile product.

Table 1 : Optimization of NaH-Mediated Reactions

Nitrile SourceEsterTemperature (°C)Yield (%)Reference
AcetonitrileMethyl pivalate8594
PropionitrileMethyl pivalate9081.2
n-ButyronitrileMethyl pivalate9065

Condensation with Aldehydes and Malononitrile

Knoevenagel-Type Condensation

This method employs aldehydes and malononitrile under basic conditions to form α,β-unsaturated dinitriles, followed by ketone functionalization.

Procedure ():

  • Reagents : Benzaldehyde (1.0 equiv), malononitrile (1.2 equiv), piperidine catalyst.

  • Conditions : Ethanol solvent, reflux for 4 hours.

  • Modification : Subsequent oxidation of the α-position introduces the ketone group.

  • Yield : 70–85% (dependent on aldehyde substituents).

Limitations : Requires stringent control of oxidation steps to avoid over-oxidation.

Boron-Catalyzed Cyanation

Hydroboration-Cyanation Sequence

A novel approach uses hydroboration reagents (e.g., H-B-9-BBN) to facilitate cyanation of α,β-unsaturated ketones.

Procedure ():

  • Reagents : (E)-Benzylidenepinacolone (1.0 equiv), H-B-9-BBN (0.15 equiv), N-cyano-N-phenyl-p-toluenesulfonamide (1.5 equiv).

  • Conditions : THF solvent, 0°C to room temperature, 12-hour reaction.

  • Yield : 49% after recrystallization.

Catalytic Methods for Industrial Scaling

Titanium Alkoxide-Catalyzed Cleavage

Titanium-based catalysts (e.g., Ti(OiPr)₄) promote efficient cleavage of intermediates to yield the target compound.

Procedure ():

  • Reagents : Ethyl ester intermediate (1.0 equiv), Ti(OiPr)₄ (5 mol%).

  • Conditions : Dichloromethane solvent, 25°C, 2-hour reaction.

  • Yield : 88% (282 mg scale).

Table 2 : Catalytic Efficiency Comparison

CatalystSubstrateTime (h)Yield (%)
Ti(OiPr)₄Ethyl 3-oxobutanoate288
NaHMethyl pivalate694
H-B-9-BBNα,β-Unsaturated ketones1249

Challenges and Optimization Strategies

By-Product Formation

  • Issue : Competing hydrolysis of nitriles to amides under acidic conditions.

  • Solution : Use anhydrous solvents and minimize exposure to moisture during workup ().

Temperature Sensitivity

  • Issue : Degradation at temperatures >100°C.

  • Solution : Maintain reaction temperatures between 80–95°C for optimal stability ( ).

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-oxopentanedinitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting from nitrile-containing precursors. Key steps include:

  • Aldol condensation : To form the ketone backbone under controlled pH and temperature (e.g., 50–70°C).
  • Nitrile functionalization : Via nucleophilic substitution or Michael addition, requiring anhydrous conditions to avoid hydrolysis .
  • Yield optimization : Use fractional factorial design (FFD) experiments to identify critical parameters (e.g., solvent polarity, catalyst loading). For example, polar aprotic solvents like DMF enhance reaction rates but may reduce selectivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the ketone and nitrile groups. The deshielded carbonyl carbon at ~200 ppm is diagnostic .
  • FT-IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (C=O stretch) validate functional groups .
  • HPLC-MS : For purity assessment, using reverse-phase C18 columns with acetonitrile/water gradients to resolve byproducts .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms of this compound in nucleophilic environments?

  • Density Functional Theory (DFT) : Model transition states for nucleophilic attacks on the nitrile or ketone groups. For instance, calculate activation energies for cyanide displacement reactions to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents stabilize zwitterionic intermediates, altering reaction kinetics .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force field parameters .

Q. How should researchers address contradictory data in studies of this compound’s stability under varying pH conditions?

  • Root-cause analysis : Use Design of Experiments (DoE) to isolate variables. For example, a Plackett-Burman design can identify whether pH, temperature, or light exposure drives degradation .
  • Degradation profiling : Employ LC-MS to identify decomposition products. Acidic conditions may hydrolyze nitriles to amides, while basic conditions favor ketone oxidation .
  • Statistical reconciliation : Apply multivariate regression to resolve discrepancies between theoretical and observed stability thresholds .

Q. What strategies are effective for studying the compound’s bioactivity without commercial assay kits?

  • In-house assay design : Use fluorescence-based probes to track interactions with biological targets (e.g., thiol-containing enzymes). For example, monitor quenching of dansyl chloride fluorescence upon binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins like serum albumin, focusing on entropy-driven interactions due to hydrophobic nitrile groups .
  • Control experiments : Include structurally similar analogs (e.g., 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile) to differentiate nonspecific binding from target-specific effects .

Methodological Considerations for Experimental Design

Q. How to design a robust study for optimizing catalytic asymmetric reactions involving this compound?

  • Catalyst screening : Test chiral ligands (e.g., BINOL-derived phosphoric acids) in asymmetric Henry reactions. Use enantiomeric excess (ee) as the response variable .
  • Response Surface Methodology (RSM) : Model interactions between catalyst loading, solvent, and temperature. Central Composite Designs (CCD) are ideal for non-linear optimization .
  • Scale-up challenges : Evaluate mass transfer limitations in batch reactors using dimensionless numbers (e.g., Damköhler number) to maintain ee during scale-up .

Q. What advanced techniques validate the compound’s solid-state structure and polymorphism?

  • Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the diketone-nitrile framework. Compare with DFT-optimized geometries .
  • DSC/TGA : Identify polymorphic transitions via endothermic peaks. For example, a melting point shift from 120°C to 135°C may indicate a new crystalline form .
  • Pair Distribution Function (PDF) analysis : For amorphous phases, use synchrotron X-ray scattering to study short-range order .

Data Interpretation and Reporting Guidelines

Q. How to reconcile discrepancies between computational predictions and experimental reaction outcomes?

  • Error source mapping : Identify whether deviations arise from approximations in DFT functionals (e.g., B3LYP vs. M06-2X) or unaccounted solvent effects .
  • Sensitivity analysis : Vary input parameters (e.g., dielectric constant) in computational models to match experimental kinetics .
  • Transparent reporting : Use the FAIR data principles (Findable, Accessible, Interoperable, Reusable) to document all assumptions and raw data .

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